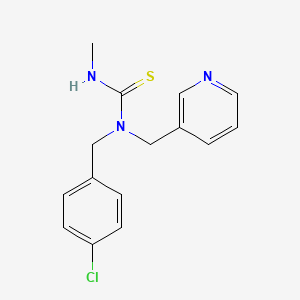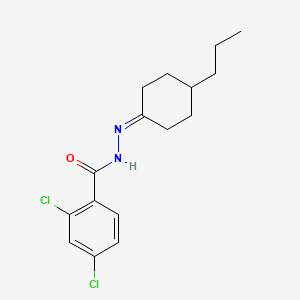![molecular formula C11H16N4O4S B12468354 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12468354.png)
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is an organic compound with a complex structure that includes a phenol group, an imino group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol can be achieved through a multi-step process involving the following key steps:
Formation of the Phenol Derivative: The starting material, a phenol derivative, undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.
Addition of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added using a sulfonation reaction with dimethylsulfamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as hydrogen bromide and boron tribromide to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to favor the desired reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of the imino group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Quinones: Formed from the oxidation of the phenol group.
Amines: Resulting from the reduction of the imino group.
Substituted Phenols: Products of electrophilic aromatic substitution reactions.
Scientific Research Applications
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenol Derivatives: Compounds such as 4-methylphenol and 4-hydroxybenzaldehyde share structural similarities.
Imino Compounds: Compounds like Schiff bases, which contain an imino group, are comparable.
Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide, are similar.
Uniqueness
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16N4O4S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)-N-[(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H16N4O4S/c1-15(2)20(18,19)13-8-11(17)14-12-7-9-3-5-10(16)6-4-9/h3-7,13,16H,8H2,1-2H3,(H,14,17) |
InChI Key |
DZEVKYXOUQNTQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)
![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)

![4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468297.png)
![2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468312.png)


![9-(tridecafluorohexyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12468325.png)

![4-chloro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12468330.png)


